molecular formula C11H14N2O B8189778 (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Cat. No.: B8189778
M. Wt: 190.24 g/mol
InChI Key: RMKCDKXXFTYREG-VIFPVBQESA-N
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Description

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a chiral compound with a unique structure that includes an amino group, a methyl group, and a tetrahydro-benzo[b]azepin-2-one core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Cyclization: The precursor undergoes cyclization to form the benzo[b]azepine core. This step often involves the use of strong acids or bases as catalysts.

    Methylation: The methyl group is introduced via alkylation reactions, typically using methyl iodide or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as:

    Catalytic Hydrogenation: To achieve the reduction of intermediates.

    Automated Synthesis: Utilizing robotic systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for alkylation, and amines for amination.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzyme activity.

    Modulating Receptor Function: Acting as an agonist or antagonist at receptor sites.

    Pathways Involved: The exact pathways depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The enantiomer of the compound, with different stereochemistry.

    3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: Without the (S)-configuration, showing different biological activity.

Uniqueness

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomers or other similar compounds.

Properties

IUPAC Name

(3S)-3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKCDKXXFTYREG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2CC[C@@H](C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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